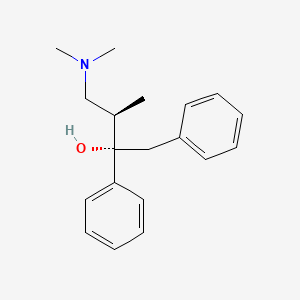Chirald

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chirald is a term used to describe chiral compounds, which are molecules that cannot be superimposed on their mirror images. This property arises from the presence of one or more chiral centers, typically carbon atoms bonded to four different substituents. The concept of chirality is crucial in organic chemistry and biochemistry, as it influences the behavior and interactions of molecules in biological systems. Chiral molecules can exist as pairs of enantiomers—two stereoisomers that are mirror images of each other but differ in spatial arrangement.
Chiral compounds often undergo specific reactions that are influenced by their chirality. For instance, in asymmetric synthesis, a chiral catalyst can be used to preferentially produce one enantiomer over another. This selectivity is essential in the pharmaceutical industry, where the efficacy and safety of drugs can depend on the specific enantiomer present. Reactions such as nucleophilic substitutions, additions to carbonyls, and cycloadditions can also exhibit stereoselectivity based on the chirality of the reactants involved.
Chiral compounds play a significant role in biological activity. Many biological molecules, including amino acids and sugars, are chiral. The interactions between chiral drugs and biological receptors are highly specific; often, only one enantiomer will exhibit the desired therapeutic effect while the other may be inactive or even harmful. For example, the non-steroidal anti-inflammatory drug naproxen has a chiral center, and its enantiomers have different anti-inflammatory properties . This specificity underscores the importance of chirality in drug design and development.
Several methods exist for synthesizing chiral compounds:
- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to preferentially form one enantiomer over another.
- Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials to construct more complex chiral compounds.
- Resolution: Separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers through techniques like chromatography or crystallization.
These methods are critical for producing chiral drugs with specific biological activities.
Chirald compounds have numerous applications across various fields:
- Pharmaceuticals: Many drugs are chiral; their effectiveness can depend on the specific enantiomer used.
- Agricultural Chemicals: Chiral pesticides can exhibit enhanced efficacy and reduced toxicity when formulated as a single enantiomer.
- Materials Science: Chiral compounds are used in creating advanced materials with unique optical properties.
Studies on interactions involving chiral compounds often focus on how different enantiomers interact with biological systems. These interactions can include binding affinities to receptors, metabolic pathways, and pharmacokinetics. For instance, research shows that one enantiomer of a drug may bind more effectively to its target receptor than its counterpart, leading to significant differences in therapeutic outcomes . Understanding these interactions is crucial for optimizing drug formulations and minimizing adverse effects.
Chirald compounds can be compared with other similar compounds based on their structural features and biological activities. Here are some notable examples:
| Compound Name | Chirality | Biological Activity | Unique Features |
|---|---|---|---|
| Naproxen | Yes | Anti-inflammatory | One enantiomer is effective; the other is toxic. |
| Ibuprofen | Yes | Pain relief | Only one enantiomer is active; racemic mixture used in formulations. |
| L-Dopa | Yes | Parkinson’s disease treatment | Converted to dopamine; only one form is effective. |
| Thalidomide | Yes | Sedative/teratogenic | One enantiomer is effective; the other causes birth defects. |
These comparisons highlight how chirality can dictate not just the chemical properties but also the biological implications of these compounds.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








